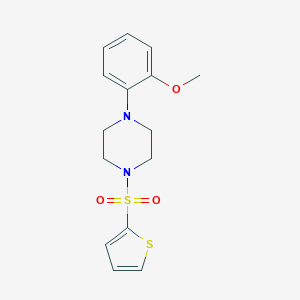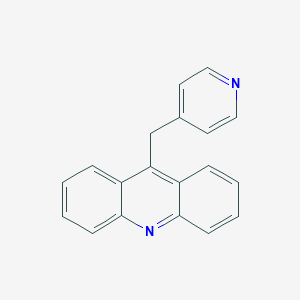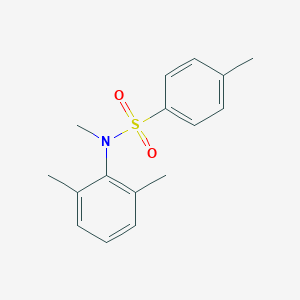![molecular formula C24H19FN4O B299384 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299384.png)
4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide, also known as FPB, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrimido[1,2-a]benzimidazole family, which has been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in cancer cell growth or microbial cell wall synthesis.
Biochemical and Physiological Effects:
4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. However, further studies are needed to fully understand the effects of 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide on human cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide in lab experiments is that it has shown activity against certain types of cancer cells and microbes. This makes it a potentially useful compound for drug development. However, one limitation is that the mechanism of action of 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is not fully understood, which makes it difficult to predict its effects on human cells and tissues.
Direcciones Futuras
There are several future directions for research on 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide. One area of interest is to further investigate its mechanism of action and its effects on human cells and tissues. Another area of interest is to explore its potential applications in drug development for cancer and microbial infections. Additionally, further studies are needed to determine the toxicity and safety of 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide in animal models and humans.
Métodos De Síntesis
The synthesis of 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves the reaction of 3-fluoroaniline, 2-methyl-4-nitroimidazole, and benzene-1,2-diamine in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide.
Aplicaciones Científicas De Investigación
4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer. 4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has also been shown to have antimicrobial activity against certain bacteria and fungi.
Propiedades
Nombre del producto |
4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
|---|---|
Fórmula molecular |
C24H19FN4O |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C24H19FN4O/c1-15-21(23(30)27-18-10-3-2-4-11-18)22(16-8-7-9-17(25)14-16)29-20-13-6-5-12-19(20)28-24(29)26-15/h2-14,22H,1H3,(H,26,28)(H,27,30) |
Clave InChI |
YBIDUUCWECDALA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)F)C(=O)NC5=CC=CC=C5 |
SMILES canónico |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)F)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299301.png)
![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299303.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide](/img/structure/B299306.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B299307.png)
![Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)

